molecular formula C11H11BrO B069050 2-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one CAS No. 169192-93-2

2-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one

Cat. No.: B069050
CAS No.: 169192-93-2
M. Wt: 239.11 g/mol
InChI Key: XXOUVYNCUSZBHH-UHFFFAOYSA-N
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Description

2-Bromo-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one is an organic compound with the molecular formula C11H11BrO It is a brominated derivative of benzoannulene, characterized by a seven-membered ring fused to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one typically involves the bromination of 6,7,8,9-tetrahydro-5H-benzo7annulen-5-one. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as carbon tetrachloride or chloroform. The reaction conditions usually include refluxing the mixture for several hours to ensure complete bromination .

Industrial Production Methods

While specific industrial production methods for 2-bromo-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing the reaction conditions for higher yields and purity, as well as implementing safety measures for handling bromine and other hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Bromo-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-bromo-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and the carbonyl group play crucial roles in its reactivity and interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-6,7,8,9-tetrahydro-5H-benzo7annulen-5-ol
  • 6,7,8,9-tetrahydro-5H-benzo7annulen-5-one
  • 2-chloro-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one

Uniqueness

2-Bromo-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its non-brominated or differently halogenated analogs. This uniqueness makes it valuable in various synthetic and research applications .

Properties

IUPAC Name

2-bromo-6,7,8,9-tetrahydrobenzo[7]annulen-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO/c12-9-5-6-10-8(7-9)3-1-2-4-11(10)13/h5-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXOUVYNCUSZBHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C2=C(C1)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80437234
Record name 2-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80437234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169192-93-2
Record name 2-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80437234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 5-(3-Bromo-phenyl)-pentanoic acid (6 g, 23 mmol) in chlorobenzene (300 mL) was added PPA (18 g) and the mixture was heated to reflux for 8 h. The mixture was cooled to rt and filtered. The filtrate was concentrated under reduced pressure then purified by silica gel chromatography using a solvent system of 10:1 petroleum ether/EtOAc to give 2-bromo-6,7,8,9-tetrahydro-benzocyclohepten-5-one (2.4 g, 42.9%). MS ESI calcd for C11H11BrO [M+H]+ 239, found 239.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
Reactant of Route 2
2-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
Reactant of Route 3
Reactant of Route 3
2-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
Reactant of Route 4
Reactant of Route 4
2-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
Reactant of Route 5
2-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
Reactant of Route 6
2-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one

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